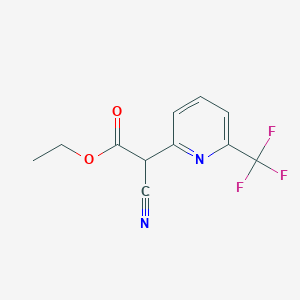![molecular formula C12H8BrN3S B13899222 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-86-3](/img/structure/B13899222.png)
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C12H8BrN3S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the bromination of thieno[3,2-c]pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular targets in various diseases, including cancer and infectious diseases.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine can be compared with other thienopyridine derivatives, such as:
3-Bromothieno[3,2-c]pyridin-4-amine: Similar in structure but lacks the pyridinyl group, which may affect its biological activity and specificity.
Thieno[3,2-c]pyridin-4-amine: Without the bromine and pyridinyl groups, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
832696-86-3 |
|---|---|
Formule moléculaire |
C12H8BrN3S |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
3-bromo-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-2-1-3-15-4-7/h1-6H,(H2,14,16) |
Clé InChI |
PBECVCZRKNZXCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


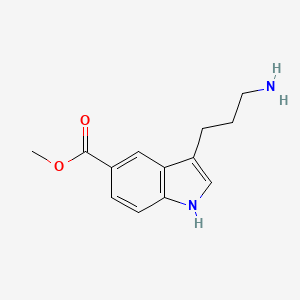

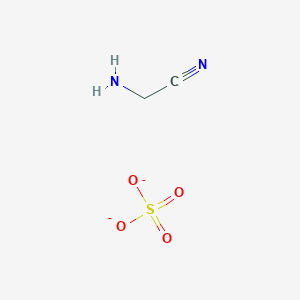
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
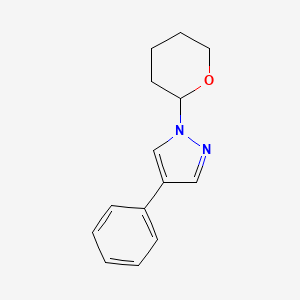
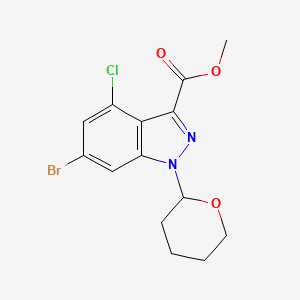

![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
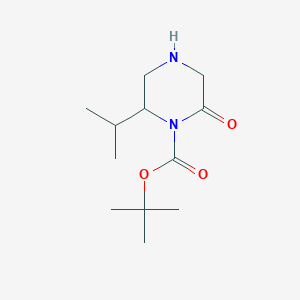
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
